molecular formula C7H2BrClFNS B14165679 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole

Katalognummer: B14165679
Molekulargewicht: 266.52 g/mol
InChI-Schlüssel: BQDGPLXGYFXZQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole typically involves the reaction of appropriate substituted anilines with bromine, chlorine, and fluorine sources under controlled conditions. One common method involves the cyclization of 2-aminothiophenol derivatives with halogenated benzoic acids or their derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiazole ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of 2-Bromo-7-chloro-4-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-chlorobenzo[d]thiazole
  • 7-Chloro-4-fluorobenzo[d]thiazole
  • 2-Bromo-7-fluorobenzo[d]thiazole

Uniqueness

2-Bromo-7-chloro-4-fluorobenzo[d]thiazole is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the thiazole ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse functionalization, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H2BrClFNS

Molekulargewicht

266.52 g/mol

IUPAC-Name

2-bromo-7-chloro-4-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2BrClFNS/c8-7-11-5-4(10)2-1-3(9)6(5)12-7/h1-2H

InChI-Schlüssel

BQDGPLXGYFXZQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1F)N=C(S2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.